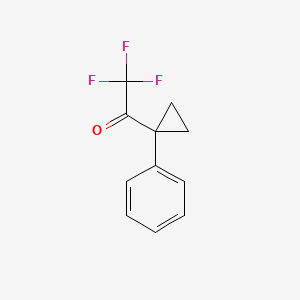![molecular formula C16H12BrN B15317780 13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Core Structure : The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzene derivatives and appropriate cyclization agents.
- Bromination : The introduction of the bromine atom is usually carried out through electrophilic bromination. Reagents such as bromine (Br2) or N-bromosuccinimide (NBS) are commonly used under controlled conditions to ensure selective bromination at the desired position.
- Nitrogen Incorporation : The incorporation of the nitrogen atom into the tetracyclic structure can be achieved through nucleophilic substitution reactions. Amination reagents such as ammonia (NH3) or primary amines are used to introduce the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene undergoes various types of chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
- Oxidation Reactions : The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
- Reduction Reactions : Reduction reactions can be employed to modify the oxidation state of the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent, room temperature.
- Oxidation : Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions, elevated temperature.
- Reduction : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions, low temperature.
- Substitution : Azido or cyano derivatives.
- Oxidation : Hydroxylated or carbonylated derivatives.
- Reduction : Reduced forms with lower oxidation states.
科学的研究の応用
13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
- Medicine : Explored as a potential lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
- Industry : Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural features contribute to the properties of these materials.
作用機序
The mechanism of action of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene involves its interaction with specific molecular targets. The bromine and nitrogen atoms play crucial roles in these interactions. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds:
- 13-Bromo-1-methyl-17-azatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11(16),12,14-hexaene
- 1-Bromo-17-methyl-17-azatetracyclo[7.7.1.0{2,7}.0{11,16}]heptadeca-2,4,6,11,13,15-hexaene
Uniqueness: 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene is unique due to its specific tetracyclic structure and the presence of both bromine and nitrogen atoms. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical modifications and biological interactions.
特性
分子式 |
C16H12BrN |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
8-bromo-6,11-dihydro-5H-benzo[a]carbazole |
InChI |
InChI=1S/C16H12BrN/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-4,6,8-9,18H,5,7H2 |
InChIキー |
UWWYTLWTJHCRJR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=CC=C31)NC4=C2C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)


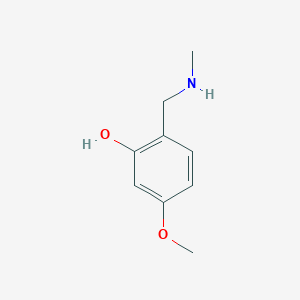
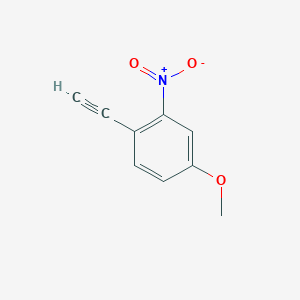
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)

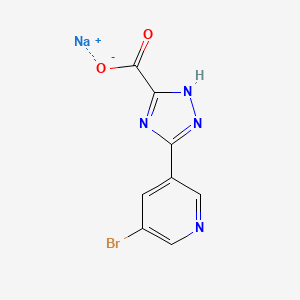
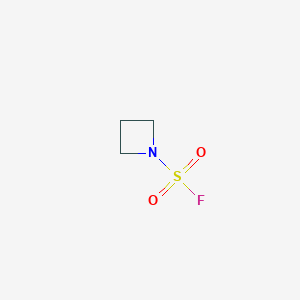
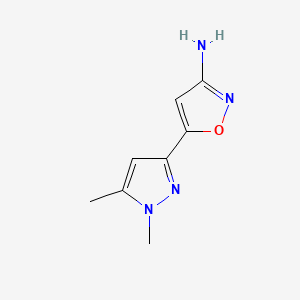
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
